molecular formula C10H11ClO2 B13890492 4-Methoxy-2,6-dimethylbenzoyl chloride

4-Methoxy-2,6-dimethylbenzoyl chloride

Cat. No.: B13890492
M. Wt: 198.64 g/mol
InChI Key: YKHBJCXCWQPKCM-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, featuring a methoxy group at the 4-position and two methyl groups at the 2- and 6-positions on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2,6-dimethylbenzoyl chloride can be synthesized through the chlorination of 4-methoxy-2,6-dimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,6-dimethylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 4-methoxy-2,6-dimethylbenzoic acid.

    Reduction: It can be reduced to 4-methoxy-2,6-dimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    4-Methoxy-2,6-dimethylbenzoic Acid: Formed through hydrolysis.

    4-Methoxy-2,6-dimethylbenzyl Alcohol: Formed through reduction.

Scientific Research Applications

4-Methoxy-2,6-dimethylbenzoyl chloride is a reactive chemical compound with diverse applications in scientific research, industry, and medicine, primarily due to its function as an acylating agent.

Scientific Research Applications

  • Chemistry this compound serves as an intermediate in synthesizing various organic compounds, such as pharmaceuticals and agrochemicals. It can react with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters through substitution reactions.
  • Biology It is used in modifying biomolecules to study biological processes.
  • Medicine This compound is utilized in developing drug candidates and active pharmaceutical ingredients (APIs).
  • Industry this compound is applied in producing specialty chemicals and materials.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Substitution Reactions It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
  • Hydrolysis In the presence of water or aqueous bases, it hydrolyzes to form 4-methoxy-2,6-dimethylbenzoic acid.
  • Reduction It can be reduced to 4-methoxy-2,6-dimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Applications in Synthesis

4-Methoxybenzoyl chloride, a related compound, can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds . It can also be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes . Additionally, 1,3 diketones synthesized from 4-methoxybenzoyl chloride can be used in one-pot synthesis of various pyrazole derivatives . It can also be used in the total synthesis of bioactive compounds like echinoside A and salinosporamide A .

Studies on Solvolysis

Mechanism of Action

The mechanism of action of 4-methoxy-2,6-dimethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic sites on various molecules, and the pathways involved are primarily nucleophilic acyl substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Lacks the methoxy and methyl groups, making it less sterically hindered and more reactive.

    4-Methoxybenzoyl Chloride: Similar but lacks the methyl groups at the 2- and 6-positions.

    2,6-Dimethylbenzoyl Chloride: Similar but lacks the methoxy group at the 4-position.

Uniqueness

4-Methoxy-2,6-dimethylbenzoyl chloride is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and steric properties. These substituents make it a valuable intermediate in the synthesis of complex organic molecules, offering specific reactivity patterns that are not observed in its simpler analogs .

Biological Activity

4-Methoxy-2,6-dimethylbenzoyl chloride is an aromatic compound with notable chemical properties and biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Composition

This compound has the following chemical characteristics:

Property Details
Molecular Formula C10H11ClO2
Molecular Weight 198.65 g/mol
IUPAC Name This compound

Synthesis

The compound can be synthesized through a reaction involving 4-methoxy-2,6-dimethylbenzoic acid and thionyl chloride, resulting in the formation of the corresponding acyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study focused on its effects against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL depending on the bacterial species tested .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Case Study: HeLa Cells

In a controlled experiment, HeLa cells treated with varying concentrations of this compound displayed a dose-dependent reduction in cell viability. At a concentration of 50 µM, cell viability decreased by approximately 70% after 48 hours .

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory properties of this compound. In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

  • Caspase Activation : The compound activates caspases, which are crucial for the execution phase of apoptosis.
  • Mitochondrial Dysfunction : It disrupts mitochondrial function leading to increased reactive oxygen species (ROS) production.
  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer progression .

Comparative Analysis

A comparison with similar compounds reveals that while many benzoyl chlorides exhibit biological activity, this compound stands out due to its dual action as both an antimicrobial and anticancer agent.

Compound Antimicrobial Activity Anticancer Activity Anti-inflammatory Activity
This compoundYesYesYes
Benzoyl ChlorideModerateNoNo
2,6-Dimethylbenzoyl ChlorideLowModerateNo

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

4-methoxy-2,6-dimethylbenzoyl chloride

InChI

InChI=1S/C10H11ClO2/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3

InChI Key

YKHBJCXCWQPKCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)Cl)C)OC

Origin of Product

United States

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